

An In-depth Technical Guide to 1,5-Dibromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,5-Dibromo-2,3-difluorobenzene

Cat. No.: B2742487

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **1,5-Dibromo-2,3-difluorobenzene** (CAS No. 811713-09-4). As a polysubstituted aromatic compound, it represents a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. This document consolidates available data on its chemical identity, physicochemical properties, and safety considerations. Due to the limited availability of experimental data for this specific isomer, this guide also incorporates high-quality predicted data to provide a more complete profile, with all such instances clearly indicated. The guide is intended to serve as a foundational resource for researchers and professionals engaged in fields that utilize halogenated benzene derivatives.

Introduction: The Strategic Importance of Polysubstituted Fluorobenzenes

Halogenated aromatic compounds are fundamental scaffolds in the design of a vast array of functional molecules. The introduction of fluorine and bromine atoms onto a benzene ring imparts unique electronic properties, steric profiles, and metabolic characteristics. Fluorine, with its high electronegativity and relatively small van der Waals radius, can significantly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced

biological activity and improved pharmacokinetic profiles in drug candidates. Bromine, on the other hand, serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern medicinal chemistry.

1,5-Dibromo-2,3-difluorobenzene is a unique isomer within this class of compounds, offering a specific arrangement of substituents that can direct further chemical transformations with high regioselectivity. The vicinal difluoro groups create a distinct electronic environment, while the two bromine atoms provide multiple points for molecular elaboration. This guide aims to provide a detailed understanding of the molecular characteristics of **1,5-Dibromo-2,3-difluorobenzene** to facilitate its effective utilization in research and development.

Molecular Structure and Chemical Identity

The structural integrity and unambiguous identification of a chemical entity are paramount for reproducible scientific research. This section details the fundamental identifiers of **1,5-Dibromo-2,3-difluorobenzene**.

Table 1: Chemical Identity of **1,5-Dibromo-2,3-difluorobenzene**

Identifier	Value	Source
IUPAC Name	1,5-Dibromo-2,3-difluorobenzene	-
CAS Number	811713-09-4	[1][2][3][4][5][6][7][8]
Molecular Formula	C ₆ H ₂ Br ₂ F ₂	[2][3][5]
Molecular Weight	271.88 g/mol	[2][3][5]
SMILES	C1=C(C=C(C(=C1Br)F)F)Br	[2]

Structural Diagram

A clear representation of the molecular structure is essential for understanding its chemical behavior.

Caption: 2D structure of **1,5-Dibromo-2,3-difluorobenzene**.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions. While experimental data for **1,5-Dibromo-2,3-difluorobenzene** is not readily available in the literature, computational predictions from reliable sources can provide valuable insights.

Table 2: Predicted Physicochemical Properties of **1,5-Dibromo-2,3-difluorobenzene**

Property	Predicted Value	Source
Topological Polar Surface Area (TPSA)	0 Å ²	[2]
LogP	3.4898	[2]
Hydrogen Bond Acceptors	0	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	0	[2]

Note: These properties are computationally predicted and should be used as an estimation. Experimental verification is recommended.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical compound. In the absence of published experimental spectra for **1,5-Dibromo-2,3-difluorobenzene**, predicted NMR data can serve as a useful reference for researchers synthesizing or working with this molecule.

Predicted ¹H NMR

The ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons, likely appearing as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

Predicted ¹³C NMR

The ^{13}C NMR spectrum should display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents, with the carbon atoms bonded to bromine and fluorine showing characteristic downfield shifts.

Predicted ^{19}F NMR

The ^{19}F NMR spectrum is anticipated to exhibit two signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling patterns will be indicative of their positions on the aromatic ring and their interaction with neighboring atoms.

It is imperative for researchers to acquire and interpret experimental spectroscopic data to confirm the identity and purity of any synthesized or procured sample of **1,5-Dibromo-2,3-difluorobenzene**.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **1,5-Dibromo-2,3-difluorobenzene** is not prominently available in the literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Pathway

A potential synthetic approach could involve the bromination of 1,2-difluorobenzene. However, directing the bromination to the 1 and 5 positions would require careful control of reaction conditions and potentially the use of specific catalysts to achieve the desired regioselectivity.



[Click to download full resolution via product page](#)

Caption: Conceptual synthesis of **1,5-Dibromo-2,3-difluorobenzene**.

It is important to note that direct bromination of 1,2-difluorobenzene may lead to a mixture of isomers, necessitating efficient purification methods to isolate the desired 1,5-dibromo product.

Reactivity Profile

The reactivity of **1,5-Dibromo-2,3-difluorobenzene** is dictated by its substituents. The bromine atoms are susceptible to a variety of transformations, making them ideal for introducing further molecular complexity.

- **Cross-Coupling Reactions:** The C-Br bonds can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the formation of C-C and C-N bonds.
- **Lithium-Halogen Exchange:** The bromine atoms can undergo lithium-halogen exchange to form organolithium species, which can then be reacted with a wide range of electrophiles.
- **Nucleophilic Aromatic Substitution:** The electron-withdrawing nature of the fluorine atoms may activate the aromatic ring towards nucleophilic aromatic substitution, although this is generally less facile than with nitro-substituted benzenes.

Applications in Research and Drug Development

Polysubstituted halogenated benzenes are invaluable building blocks in the synthesis of complex organic molecules. While specific applications of **1,5-Dibromo-2,3-difluorobenzene** are not yet widely documented, its structure suggests significant potential in several areas of research and development.

Medicinal Chemistry

The unique substitution pattern of **1,5-Dibromo-2,3-difluorobenzene** makes it an attractive scaffold for the synthesis of novel drug candidates. The difluorophenyl moiety is a common feature in many biologically active compounds, often contributing to improved metabolic stability and binding affinity. The two bromine atoms provide opportunities for the divergent synthesis of a library of compounds for structure-activity relationship (SAR) studies.



[Click to download full resolution via product page](#)

Caption: Use in the synthesis of complex bioactive molecules.

Agrochemicals

Similar to its potential in medicinal chemistry, **1,5-Dibromo-2,3-difluorobenzene** can serve as a key intermediate in the synthesis of new herbicides, insecticides, and fungicides. The presence of fluorine is known to enhance the efficacy of many agrochemicals.

Materials Science

Fluorinated aromatic compounds are of interest in materials science for the development of liquid crystals, polymers, and organic electronics. The specific properties imparted by the 1,5-dibromo-2,3-difluoro substitution pattern could be exploited in the design of novel materials with tailored electronic and physical properties.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **1,5-Dibromo-2,3-difluorobenzene**.

Table 3: Hazard Information for **1,5-Dibromo-2,3-difluorobenzene**

Hazard Statement	Code
Harmful if swallowed	H302
Causes skin irritation	H315
Causes serious eye irritation	H319
Harmful if inhaled	H332

Source:[5]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
- P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

1,5-Dibromo-2,3-difluorobenzene is a promising but currently under-characterized chemical building block. Its unique substitution pattern offers significant potential for the synthesis of novel and complex molecules in the fields of drug discovery, agrochemicals, and materials science. While a lack of extensive experimental data presents a challenge, this technical guide has consolidated the available information and provided a framework for its potential utility. It is hoped that this document will stimulate further research into the properties, synthesis, and applications of this intriguing molecule, ultimately unlocking its full potential as a valuable tool for scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. achmem.com [achmem.com]
- 6. 811713-09-4 Cas No. | 1,5-Dibromo-2,3-difluorobenzene | Apollo [store.apolloscientific.co.uk]

- 7. 811713-09-4|1,5-Dibromo-2,3-difluorobenzene|BLD Pharm [bldpharm.com]
- 8. 811713-09-4 | 1,5-Dibromo-2,3-difluorobenzene | Boroncore [boroncore.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,5-Dibromo-2,3-difluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2742487#molecular-structure-of-1-5-dibromo-2-3-difluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com